N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is a bicyclic heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research.
This compound has been documented in various scientific databases and patent filings, indicating its relevance in medicinal chemistry and pharmacological studies. Notably, it is listed in PubChem with the Compound ID 47002714 and has been referenced in patent literature such as EP1961745A1, where its potential therapeutic uses are explored .
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride can be classified under the following categories:
The synthesis of N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The general synthetic route can be summarized as follows:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and characterize the final product.
The molecular structure of N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride features a benzoxazine ring fused with a carboxamide group and a pentan-3-yl substituent. This unique arrangement contributes to its biological activity.
Key structural data include:
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms which can be elucidated using spectroscopic methods.
The mechanism of action for N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarity to known psychoactive compounds.
Research indicates potential interactions with receptors involved in mood regulation and cognitive function. Further studies are needed to clarify its specific pathways and targets.
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its handling and application in research settings .
N-(pentan-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has potential applications in several scientific fields:
The construction of the 3,4-dihydro-2H-1,4-benzoxazine scaffold employs efficient cascade strategies. A prominent method involves the Lewis acid-catalyzed ring opening of activated aziridines by 2-halophenols, followed by copper-mediated cyclization. This stepwise one-pot process achieves exceptional stereochemical control (>99% ee and de) and accommodates diverse substituents on the aziridine ring, which later influences the C2 position of the benzoxazine. Alternative routes include chiral phosphoric acid (CPA)-catalyzed desymmetrization of prochiral oxetanes. This transition metal-free method generates chiral 2H-1,4-benzoxazines under mild conditions in high yields (up to 95%) and enantioselectivity (up to 98% ee) across 30 examples [1]. These core-forming reactions are critical for establishing the stereochemistry and substitution pattern prior to carboxamide installation at C2.
Table 1: One-Pot Benzoxazine Core Synthesis Methods
Method | Catalyst System | Key Advantages | Yield Range | Stereoselectivity |
---|---|---|---|---|
Aziridine Ring-Opening/Cyclization | Lewis Acid (e.g., ZnI₂) + Cu(I) | >99% ee/de, Broad aziridine scope | 75-92% | Excellent |
Oxetane Desymmetrization | Chiral Phosphoric Acid | Transition metal-free, Mild conditions | 70-95% | Up to 98% ee |
Tandem Allylic Substitution | Pd/WingPhos | Mild conditions, Includes dihydrobenzoxazines | 85-95% | >90% ee |
Introduction of aryl groups at the benzoxazine N4 position relies heavily on palladium-catalyzed amination. The Pd/WingPhos catalytic system enables regio- and enantioselective tandem allylic substitutions, constructing chiral 3,4-dihydro-2H-benzo[b][1,4]oxazines with excellent yields (typically >90%) and enantioselectivity (>90% ee) under mild conditions [1]. This method is particularly valuable for installing complex chiral amine moieties that might be incompatible with reductive amination. Similarly, palladium-organo relay catalysis facilitates the reaction of vinyl methylene cyclic carbonates (VMCCs) with bisnucleophiles like aminophenols, yielding chiral benzoxazines with good enantioselectivity [1]. Optimization focuses on ligand choice (e.g., bulky phosphines), base (Cs₂CO₃), and solvent (toluene or dioxane) to minimize diarylation and control stereochemistry.
Carboxamide side-chain installation, specifically the N-(pentan-3-yl) group, utilizes reductive amination of ketones or hydrogenation of unsaturated precursors. For N-(pentan-3-yl) incorporation, pentan-3-one undergoes reductive amination with the benzoxazine-2-carboxamide’s primary amine, using NaBH₃CN or NaBH(OAc)₃ in acetic acid or methanol. This is followed by hydrochloride salt formation (e.g., HCl/diethyl ether) to yield the final crystalline product [4]. Alternatively, catalytic hydrogenation (Pd/C or PtO₂ in methanol/ethyl acetate) reduces enamide intermediates derived from pentan-3-one. Key considerations include:
Late-stage diversification of the carboxamide tail exploits nucleophilic substitution and hydrolysis/condensation sequences. Key transformations include:
Table 2: Impact of Structural Modifications on Pharmacological Activity (Selected Examples)
Modification Site | Structural Change | Biological Effect (Model Compound) | Key Finding |
---|---|---|---|
C2 Substituent | -CH₃ → -C(CH₃)₂ | 5-HT₃ Receptor Binding (Ki) | Ki reduced from 0.12 nM to 0.019 nM |
C8 Carboxamide Tail | Azabicyclooctane → Azabicyclononane | Duration of von Bezold-Jarisch reflex antagonism | >12h effect vs. 6h for azabicyclooctane analog |
Ring Size | 6-membered → 7-membered | 5-HT₃ Receptor Affinity | 10-fold decrease in binding affinity |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: